Ethanethioic acid, S-(1-methylethyl) ester
Overview
Description
Ethanethioic acid, S-(1-methylethyl) ester, also known as S-isopropyl thioacetate, is an organic compound with the molecular formula C5H10OS and a molecular weight of 118.197 g/mol . This compound is characterized by the presence of a thioester functional group, which is a sulfur analog of an ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethanethioic acid, S-(1-methylethyl) ester can be synthesized through the esterification of ethanethioic acid with isopropanol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid to facilitate the removal of water formed during the reaction. The general reaction scheme is as follows:
CH3C(O)SH+CH3CH(OH)CH3→CH3C(O)SCH(CH3)2+H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can further improve the production process.
Chemical Reactions Analysis
Types of Reactions
Ethanethioic acid, S-(1-methylethyl) ester undergoes various chemical reactions, including:
Hydrolysis: The thioester bond can be hydrolyzed in the presence of water, yielding ethanethioic acid and isopropanol.
Oxidation: The sulfur atom in the thioester group can be oxidized to form sulfoxides or sulfones.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the thioester bond. Common reagents include hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the sulfur atom.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Hydrolysis: Ethanethioic acid and isopropanol.
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted thioesters depending on the nucleophile used.
Scientific Research Applications
Ethanethioic acid, S-(1-methylethyl) ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thioesters and other sulfur-containing compounds.
Biology: Thioesters are important intermediates in biochemical processes, and this compound can be used in studies related to enzyme mechanisms and metabolic pathways.
Medicine: Research into thioesters has implications for drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
Industry: It is used in the production of flavors and fragrances, as well as in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of ethanethioic acid, S-(1-methylethyl) ester involves the reactivity of the thioester functional group. Thioesters are known to be more reactive than their oxygen analogs due to the lower electronegativity of sulfur compared to oxygen. This increased reactivity makes thioesters suitable for various chemical transformations, including nucleophilic acyl substitution and hydrolysis.
Comparison with Similar Compounds
Similar Compounds
Ethanethioic acid, S-methyl ester: Similar in structure but with a methyl group instead of an isopropyl group.
Ethanethioic acid, S-ethyl ester: Similar in structure but with an ethyl group instead of an isopropyl group.
Ethanethioic acid, S-butyl ester: Similar in structure but with a butyl group instead of an isopropyl group.
Uniqueness
Ethanethioic acid, S-(1-methylethyl) ester is unique due to the presence of the isopropyl group, which can influence its reactivity and physical properties. The branched structure of the isopropyl group can lead to differences in steric hindrance and electronic effects compared to linear alkyl groups.
Properties
IUPAC Name |
S-propan-2-yl ethanethioate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10OS/c1-4(2)7-5(3)6/h4H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBSWGFUCFLITEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10OS | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70239067 | |
Record name | Ethanethioic acid, S-(1-methylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70239067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.20 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926-73-8 | |
Record name | S-(1-Methylethyl) ethanethioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=926-73-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanethioic acid, S-(1-methylethyl) ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000926738 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanethioic acid, S-(1-methylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70239067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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